molecular formula C16H11N5O7 B14548732 (2-Methyl-3,5-dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone CAS No. 62235-29-4

(2-Methyl-3,5-dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone

Cat. No.: B14548732
CAS No.: 62235-29-4
M. Wt: 385.29 g/mol
InChI Key: SDNHNIUVLNQCRS-UHFFFAOYSA-N
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Description

(2-Methyl-3,5-dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone is a complex organic compound that features both nitro and indazole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitro groups and the indazole moiety suggests that it may exhibit unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-3,5-dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of nitro groups to a phenyl ring through nitration reactions using concentrated nitric acid and sulfuric acid.

    Indazole Formation: Construction of the indazole ring system through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling Reaction: Formation of the methanone linkage by coupling the nitrophenyl and nitroindazole intermediates using reagents such as acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines, which may further react to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Nitroso derivatives, carboxylic acids.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Halogenated derivatives, alkylated or acylated products.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry:

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Dyes and Pigments: Possible application in the synthesis of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The mechanism of action of (2-Methyl-3,5-dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and indazole moiety may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

    (2-Methyl-3,5-dinitrophenyl)(1H-indazol-1-yl)methanone: Lacks the additional nitro group on the indazole ring.

    (3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone: Lacks the methyl group on the phenyl ring.

Uniqueness:

    Additional Functional Groups: The presence of both methyl and nitro groups on the phenyl and indazole rings, respectively, provides unique chemical properties.

    Potential Biological Activity: The combination of these functional groups may result in enhanced or unique biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of (2-Methyl-3,5-dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

62235-29-4

Molecular Formula

C16H11N5O7

Molecular Weight

385.29 g/mol

IUPAC Name

(2-methyl-3,5-dinitrophenyl)-(3-methyl-6-nitroindazol-1-yl)methanone

InChI

InChI=1S/C16H11N5O7/c1-8-13(5-11(20(25)26)7-14(8)21(27)28)16(22)18-15-6-10(19(23)24)3-4-12(15)9(2)17-18/h3-7H,1-2H3

InChI Key

SDNHNIUVLNQCRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C

Origin of Product

United States

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